molecular formula C9H10O2 B1609720 4-(Methoxymethyl)benzaldehyde CAS No. 93943-06-7

4-(Methoxymethyl)benzaldehyde

Cat. No. B1609720
CAS RN: 93943-06-7
M. Wt: 150.17 g/mol
InChI Key: LHKUVIRLOYVRHW-UHFFFAOYSA-N
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Description



  • 4-(Methoxymethyl)benzaldehyde , also known as p-Anisaldehyde , has the chemical formula C₈H₈O₂ and a molecular weight of 136.15 g/mol .

  • It is an organic compound with a benzene ring substituted by a methoxy group (–OCH₃) and an aldehyde group (–CHO) at the para position.

  • Common synonyms include p-Anisic aldehyde , p-Formylanisole , and p-Methoxybenzaldehyde .





  • Synthesis Analysis



    • The synthesis of 4-(Methoxymethyl)benzaldehyde involves various methods, including condensation reactions, oxidation, and reduction. One common route is the benzoin condensation , where benzaldehyde reacts with thiamine as a catalyst to form benzoin, followed by oxidation to yield the target compound.





  • Molecular Structure Analysis



    • The 3D structure of 4-(Methoxymethyl)benzaldehyde can be viewed using Java or Javascript. It consists of a benzene ring with a methoxy group and an aldehyde group attached.





  • Chemical Reactions Analysis



    • 4-(Methoxymethyl)benzaldehyde can participate in various reactions, including nucleophilic additions, condensations, and reductions.

    • For example, it can undergo nucleophilic addition with Grignard reagents or react with amines to form imines.





  • Physical And Chemical Properties Analysis



    • Physical properties :

      • Melting point: Approximately 120-121°C

      • Solubility: Soluble in organic solvents like ethanol and acetone



    • Chemical properties :

      • Reacts with nucleophiles (amines, Grignard reagents) to form derivatives

      • Undergoes oxidation to form carboxylic acids






  • Safety And Hazards



    • Avoid contact with skin, eyes, and clothing.

    • Avoid ingestion and inhalation.

    • Keep away from open flames, hot surfaces, and sources of ignition.

    • Use only non-sparking tools and explosion-proof equipment.

    • Precautionary measures against static discharges are recommended.




  • Future Directions



    • Further research could explore the compound’s applications in organic synthesis, pharmaceuticals, or materials science.

    • Investigate its potential as a building block for novel molecules or as a precursor in drug development.




    Remember to handle 4-(Methoxymethyl)benzaldehyde with care due to its potential hazards. If you need more information, feel free to ask! 😊


    properties

    IUPAC Name

    4-(methoxymethyl)benzaldehyde
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C9H10O2/c1-11-7-9-4-2-8(6-10)3-5-9/h2-6H,7H2,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    LHKUVIRLOYVRHW-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COCC1=CC=C(C=C1)C=O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C9H10O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID40436304
    Record name 4-(methoxymethyl)benzaldehyde
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID40436304
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    150.17 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    4-(Methoxymethyl)benzaldehyde

    CAS RN

    93943-06-7
    Record name 4-(methoxymethyl)benzaldehyde
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID40436304
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 4-(methoxymethyl)benzaldehyde
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    27
    Citations
    P Strazzolini, A Runcio - European Journal of Organic …, 2003 - Wiley Online Library
    Nitric acid in dichloromethane may be successfully employed for the oxidation of benzylic alcohols and ethers to the corresponding carbonyl compounds. The proposed method proved …
    J Zhao, B Wang, HZ Ma, JT Zhang - Industrial & engineering …, 2006 - ACS Publications
    … For 4-methoxymethyl benzaldehyde (“d” in Table 1 and Figure 5): 150 M + (100), 133(56), 119(32), 105(52), 91(88), 77(64), 65(32), 51(24), 39(32). For 1-dimethoxymethyl-4-…
    Number of citations: 7 pubs.acs.org
    J Claffey, H Müller-Bunz, M Tacke - Journal of Organometallic Chemistry, 2010 - Elsevier
    Through the reaction of Super Hydride (LiBEt 3 H) with 6-phenyl-substituted fulvenes followed by transmetallation to TiCl 4 ten novel benzyl-substituted titanocene dichloride derivatives …
    Number of citations: 33 www.sciencedirect.com
    T Nishiguchi, M Bougauchi - The Journal of Organic Chemistry, 1990 - ACS Publications
    Metallic nitrates supported on silica gel efficiently cleave and oxidize ethers to the corresponding aldehydes or ketones under mild conditions. Silica gel is essential for the efficient …
    Number of citations: 29 pubs.acs.org
    M Eikawa, S Sakaguchi, Y Ishii - The Journal of Organic …, 1999 - ACS Publications
    … 4-Terephthalaldehyde (24) was obtained from the reaction of 1,4-dimethoxymethyl benzene (23), along with a small amount of 4-methoxymethyl benzaldehyde (25). …
    Number of citations: 53 pubs.acs.org
    J Jiang, ACW Leung, MJ MacLachlan - Dalton Transactions, 2010 - pubs.rsc.org
    A new nickel-containing bis(bromobenzyl)salphen monomer suitable for Gilch polymerization was prepared. Reaction with KOtBu in THF–DMF afforded primarily gels, but also soluble, …
    Number of citations: 13 pubs.rsc.org
    WR Kobertz, JM Essigmann - Journal of the American Chemical …, 1996 - ACS Publications
    The first total chemical synthesis of a cis-syn furan-side photoproduct between a psoralen derivative and thymidine is described. The key step in the synthesis was an intramolecular [2 + …
    Number of citations: 32 pubs.acs.org
    K Nakagawa-Goto, PC Chang, CY Lai… - Journal of medicinal …, 2010 - ACS Publications
    6,6,8-Triethyldesmosdumotin B (2) was discovered as a MDR-selective flavonoid with significant in vitro anticancer activity against a multidrug resistant (MDR) cell line (KB-VIN) but …
    Number of citations: 29 pubs.acs.org
    CM Schroeder, PN Dey, JA Beutler… - The Journal of Organic …, 2021 - ACS Publications
    The natural schweinfurthins are stilbenes with significant antiproliferative activity and an uncertain mechanism of action. To obtain a fluorescent analogue with minimal deviation from …
    Number of citations: 4 pubs.acs.org
    YS Lee, HY Kim, YS Kim, JH Seo, EJ Roh… - Bioorganic & medicinal …, 2012 - Elsevier
    Aggregated β-amyloid (Aβ) plays crucial roles in Alzheimer’s disease (AD) pathogenesis, therefore blockade of Aβ aggregation is considered as a potential therapeutic target. We …
    Number of citations: 35 www.sciencedirect.com

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